molecular formula C20H15N3O3 B4276557 N-(1-benzyl-1H-pyrazol-4-yl)-2-oxo-2H-chromene-3-carboxamide

N-(1-benzyl-1H-pyrazol-4-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B4276557
M. Wt: 345.4 g/mol
InChI Key: WWOOYJHLOUNLQO-UHFFFAOYSA-N
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Description

N-(1-benzyl-1H-pyrazol-4-yl)-2-oxo-2H-chromene-3-carboxamide: is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzyl-1H-pyrazol-4-yl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate diketone.

    Benzylation: The pyrazole ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Coumarin synthesis: The chromene moiety is synthesized through the Pechmann condensation reaction, involving phenol and ethyl acetoacetate in the presence of a catalyst like sulfuric acid.

    Amide formation: Finally, the benzylated pyrazole and the chromene derivative are coupled through an amide bond formation using reagents like carbodiimides (e.g., dicyclohexylcarbodiimide) and catalysts like 4-dimethylaminopyridine.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the chromene moiety, potentially converting them to alcohols.

    Substitution: The pyrazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives of the chromene moiety.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology and Medicine:

  • Investigated for its potential as an anti-inflammatory agent due to its structural similarity to known bioactive compounds.
  • Explored for its anticancer properties, particularly in inhibiting certain cancer cell lines.

Industry:

  • Potential applications in the development of new materials with specific electronic or optical properties.
  • Used in the synthesis of dyes and pigments due to its chromene moiety.

Mechanism of Action

The mechanism by which N-(1-benzyl-1H-pyrazol-4-yl)-2-oxo-2H-chromene-3-carboxamide exerts its effects is largely dependent on its interaction with biological targets The compound can interact with enzymes and receptors, potentially inhibiting their activity For example, its anticancer properties may be attributed to its ability to inhibit specific kinases involved in cell proliferation pathways

Comparison with Similar Compounds

  • N-(1-benzyl-1H-pyrazol-4-yl)-2-oxo-2H-chromene-3-carboxylate
  • N-(1-benzyl-1H-pyrazol-4-yl)-2-oxo-2H-chromene-3-carboxylic acid
  • N-(1-benzyl-1H-pyrazol-4-yl)-2-oxo-2H-chromene-3-carboxamide derivatives

Uniqueness: this compound stands out due to its specific combination of a pyrazole ring and a chromene moiety, which imparts unique chemical properties and potential biological activities

Properties

IUPAC Name

N-(1-benzylpyrazol-4-yl)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3/c24-19(17-10-15-8-4-5-9-18(15)26-20(17)25)22-16-11-21-23(13-16)12-14-6-2-1-3-7-14/h1-11,13H,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWOOYJHLOUNLQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=N2)NC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1-benzyl-1H-pyrazol-4-yl)-2-oxo-2H-chromene-3-carboxamide
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N-(1-benzyl-1H-pyrazol-4-yl)-2-oxo-2H-chromene-3-carboxamide
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N-(1-benzyl-1H-pyrazol-4-yl)-2-oxo-2H-chromene-3-carboxamide
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N-(1-benzyl-1H-pyrazol-4-yl)-2-oxo-2H-chromene-3-carboxamide
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N-(1-benzyl-1H-pyrazol-4-yl)-2-oxo-2H-chromene-3-carboxamide
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N-(1-benzyl-1H-pyrazol-4-yl)-2-oxo-2H-chromene-3-carboxamide

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